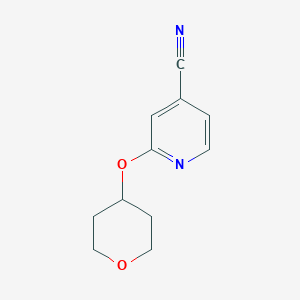

![molecular formula C9H13NO3S B1394412 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid CAS No. 1228182-76-0](/img/structure/B1394412.png)

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid

Descripción general

Descripción

“3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid” is a chemical compound with the molecular formula C9H13NO3S . It is related to ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, which has a molecular weight of 243.33 .

Synthesis Analysis

The synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives has been reported . These derivatives contain the nicotinohydrazide moiety, which is an isomer form of the approved antitubercular drug isoniazid . New 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . The thioglycoside derivatives of the synthesized compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .Molecular Structure Analysis

The structure-activity relationship analysis indicated that the absence of the methyl substituent at the 2-position and the presence of a bulky substituent at the 8-position of the spirothiazolidinone system caused a significant decrease in antiviral activity .Chemical Reactions Analysis

The deportation (deacetylation) reaction was carried out for two of the latter synthesized thioglycosides . One has the glucopyranosyl moiety (six carbon sugar part) and the other incorporates a xylopyranosyl unit (five carbon glycosyl) .Aplicaciones Científicas De Investigación

Antiviral Activity

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid and its derivatives have been extensively studied for their antiviral properties. Notably, certain compounds have shown potent inhibitory effects against influenza A and B viruses, with specific derivatives acting as fusion inhibitors by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012). Further, some derivatives exhibited strong activity against human coronavirus 229E, indicating their potential in antiviral drug development (Apaydın et al., 2020).

Anticancer Activity

Derivatives of 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid have shown promising results in anticancer research. Some compounds demonstrated moderate to high inhibition activities against various human cancer cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel et al., 2017). Additionally, specific adamantane derivatives were found to be cytotoxic, particularly against lung carcinoma cells, and some induced apoptosis in cancer cells (Turk-Erbul et al., 2021).

Nematicidal Activity

Compounds containing the 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid moiety have also been evaluated for their nematicidal (anti-parasitic) properties. Specific derivatives showed notable antibacterial, antifungal, and nematicidal activities (Srinivas et al., 2008).

Antimicrobial Agents

In the field of antimicrobial research, certain spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4]nonan-2-one and 1-oxa-4-thiaspiro[4.5]decan-2-one, which are structurally related to 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid, demonstrated antimicrobial activities against various pathogens (Al-Ahmadi & El-zohry, 1995).

Propiedades

IUPAC Name |

3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c11-7-5-14-9(10-7)4-2-1-3-6(9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASISADDHKCNKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)C(=O)O)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)

![4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid](/img/structure/B1394330.png)

![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)

![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)

![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)

![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)

![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)

![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)

![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)